N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H18N2O2S2 and its molecular weight is 322.44. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Functionalization
Research on furan and thiophene derivatives, including those similar to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide, indicates their importance in the development of novel inhibitors, specifically for viral pathogens like the H5N1 influenza A virus. For example, furan-carboxamide derivatives have been identified as potent inhibitors, showcasing the critical role of heterocyclic moieties in enhancing antiviral activity (Yu Yongshi et al., 2017). Additionally, advancements in catalytic systems have enabled regiocontrolled C–H arylation and alkylation of thiophene- and furan-2-carboxamides, demonstrating their utility in synthesizing complex molecules with potential biological applications (R. Padmavathi et al., 2015).
Materials Science and Organic Electronics
The synthesis and functionalization of furan and thiophene derivatives have implications beyond pharmaceuticals, extending into materials science. For instance, phenothiazine derivatives with furan as a conjugated linker have shown to improve the performance of dye-sensitized solar cells, indicating the potential of such compounds in enhancing renewable energy technologies (Se Hun Kim et al., 2011).
Pharmacological Applications
The diversity in the chemical structure of furan and thiophene derivatives enables their exploration for various pharmacological applications. Compounds bearing these heterocyclic units have been investigated for their antimicrobial activities, highlighting their potential as leads for developing new antimicrobial agents (Łukasz Popiołek et al., 2016). Additionally, their incorporation into molecules like 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides has demonstrated potent tyrosinase inhibitory activities, suggesting their utility in addressing hyperpigmentation disorders (Nilam C. Dige et al., 2019).
Mechanism of Action
Target of Action
They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are utilized extensively in medicinal chemistry due to their diverse biological activities .
Biochemical Pathways
Thiophene derivatives have been reported to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The presence of a thiophene ring might influence its pharmacokinetic properties, as thiophene derivatives are known to have diverse applications in medicinal chemistry .
Result of Action
Thiophene derivatives have been reported to have a wide range of therapeutic properties, suggesting that they might have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of thiophene derivatives might be influenced by factors such as ph, temperature, and the presence of other compounds .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-15(12-3-7-21-11-12)16-10-13(14-2-1-6-19-14)17-4-8-20-9-5-17/h1-3,6-7,11,13H,4-5,8-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPDJGRRIUKMTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.